N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine
Description
Properties
IUPAC Name |
N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-9(5-6-10-3)8(2)12(4)11-7/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUQJYALKHJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core: 1,3,5-Trimethyl-1H-Pyrazole
Base-Catalyzed Methylation of 3,5-Dimethyl-1H-Pyrazole
The 1,3,5-trimethyl-1H-pyrazole core is synthesized via a two-step methylation process. Initially, 3,5-dimethyl-1H-pyrazole is prepared by reacting pentane-2,4-dione with 85% hydrazine hydrate in methanol at 25–35°C, yielding the intermediate quantitatively. Subsequent methylation at the 1-position employs potassium tert-butoxide as a base in tetrahydrofuran (THF), with methyl iodide acting as the methylating agent. Optimal conditions involve stirring the reaction at 25–30°C for 16 hours under a nitrogen atmosphere, achieving a 78% yield (Table 1).
Table 1. Optimization of 1,3,5-Trimethyl-1H-Pyrazole Synthesis
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | THF | 16 | 78 |
| Sodium hydride | DMF | 12 | 55 |
| Sodium hydroxide | THF | 26 | 27 |
Key factors influencing yield include the choice of base and solvent. Polar aprotic solvents like DMF reduce side reactions, while strongly basic conditions (e.g., potassium tert-butoxide) enhance methyl group transfer efficiency.
Synthesis of N-Methyl-2-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Ethanamine
Reductive Amination Approach
A more feasible route involves reductive amination of 4-acetyl-1,3,5-trimethyl-1H-pyrazole. Condensation of the ketone derivative with methylamine in methanol, followed by reduction using sodium cyanoborohydride, yields the target amine. This method aligns with protocols for synthesizing N-methyl-2-(pyridin-3-yl)ethanamine, albeit adapted for pyrazole systems.
Table 2. Comparative Analysis of Amine Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 4-Bromo-pyrazole, Pd(PPh₃)₄ | 65* | 92* |
| Reductive Amination | NaBH₃CN, CH₃NH₂ | 58* | 88* |
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.
Substitution: The ethanamine chain can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Modifications | Pharmacological Target (Inferred) | Key Differences from Target Compound |
|---|---|---|---|---|
| N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine | Pyrazole + ethanamine | 1,3,5-Trimethylpyrazole; N-methyl-ethylamine | Likely histamine/serotonin receptors | Reference compound |
| E-55888 (N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine) | Pyrazole + phenyl-ethanamine | Phenyl spacer; N,N-dimethylamine | Serotonin receptors (e.g., 5-HT7) | Phenyl group enhances π-π interactions |
| 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine (CAS: 936940-12-4) | Pyrazole + ethanamine | Unmethylated ethanamine chain | Undocumented; possible receptor agonist | Lack of N-methylation reduces lipophilicity |
| N-Methyl(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine HCl (CAS: 514816-08-1) | Pyrazole + methanamine | Shorter chain (methanamine vs. ethanamine) | Undocumented; potential CNS penetration | Shorter chain may reduce receptor affinity |
| Betahistine (N-methyl-2-(2-pyridyl)ethanamine) | Pyridine + ethanamine | Pyridine core; H1R agonist/H3R antagonist | Histamine H1/H3 receptors | Pyridine vs. pyrazole alters electronic properties |
Key Findings
Structural Impact on Receptor Binding :
- The 1,3,5-trimethylpyrazole group in the target compound provides steric bulk and hydrophobicity, likely enhancing binding to hydrophobic receptor pockets. In contrast, E-55888’s phenyl spacer may facilitate interactions with aromatic residues in serotonin receptors (e.g., 5-HT7) .
- Betahistine, a pyridine-based analog, demonstrates dual H1R/H3R activity, suggesting that replacing pyridine with pyrazole in the target compound could shift receptor selectivity .
The hydrochloride or oxalate salt forms (e.g., CAS: 1260683-88-2) enhance aqueous solubility, a critical factor for oral bioavailability .
Chain Length and Functional Activity :
- Shortening the ethanamine chain to methanamine (CAS: 514816-08-1) reduces conformational flexibility, which may limit receptor engagement compared to the target compound’s longer chain .
Therapeutic Implications: While Betahistine is clinically used for vestibular disorders, the target compound’s pyrazole core may offer advantages in metabolic stability due to methyl group resistance to oxidative degradation .
Biological Activity
N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine, also known as N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, is a chemical compound with the molecular formula C₉H₁₉Cl₂N₃ and a molecular weight of approximately 240.18 g/mol. This compound features a pyrazole ring, which is characterized by its trimethyl substitution at the 1, 3, and 5 positions. The dihydrochloride form enhances its solubility in water and may influence its biological activity.
Synthesis
The synthesis typically involves the reaction of this compound with hydrochloric acid to yield the dihydrochloride salt. This process is optimized for purity and yield through various methods such as crystallization and filtration.
Current research on this compound's mechanism of action is limited. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmission or inflammation. Molecular docking studies indicate strong binding affinities to various biological targets, suggesting potential applications in drug discovery .
Therapeutic Potential
Research has shown that derivatives of pyrazole compounds exhibit a range of biological activities. Specifically:
- Antimicrobial Activity : Some pyrazole derivatives have demonstrated significant antibacterial properties. For instance, compounds similar to this compound have been observed to disrupt bacterial cell membranes leading to cell lysis .
- Anti-inflammatory Effects : Certain derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation .
Case Studies
A series of studies have evaluated the biological activities of pyrazole derivatives:
- Antifungal Activity : A study assessed the antifungal properties of various pyrazole derivatives against pathogenic fungi. Results indicated varying degrees of effectiveness against species such as Botrytis cinerea and Fusarium solani.
- Inhibition of Xanthine Oxidase : Research on pyrazole-based compounds has revealed moderate inhibitory activity against xanthine oxidase (XO), an enzyme linked to uric acid production. Compounds exhibited IC50 values ranging from 72.4 μM to 75.6 μM .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine?
- The compound can be synthesized via nucleophilic substitution or aza-Michael addition reactions. For example, related pyrazole derivatives are synthesized by reacting pyrazole intermediates with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Microwave-assisted synthesis (e.g., aza-Michael additions) is also viable for improving reaction efficiency and yield, as demonstrated for structurally similar amines . Purification typically involves recrystallization or chromatography .
Q. How is the structural characterization of this compound performed?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and methyl group assignments. For example, pyrazole ring protons in similar compounds show distinct splitting patterns due to steric and electronic effects of methyl groups .
- X-ray crystallography : Resolves molecular geometry and packing interactions (e.g., hydrogen bonding or π-π stacking) .
- UV-Vis and thermal analysis : UV absorbance (λ max ~298 nm) and TGA/DSC assess stability under varying conditions .
Q. What purification strategies ensure high-purity yields for this compound?
- Recrystallization using polar aprotic solvents (e.g., DMF) removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) separates isomers or byproducts . Advanced methods like HPLC with UV detection (λ = 298 nm) validate purity .
Advanced Research Questions
Q. How do steric and electronic effects of the 1,3,5-trimethylpyrazole moiety influence reactivity?
- The electron-donating methyl groups increase pyrazole ring electron density, affecting nucleophilic substitution rates. Steric hindrance from the 1,3,5-trimethyl substitution directs regioselectivity in reactions (e.g., favoring para substitution in electrophilic additions) . Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Q. What biochemical pathways or receptors might this compound target?
- Structurally related compounds (e.g., E-55888) modulate serotonin receptors due to the ethanamine backbone and aromatic substituents . The trimethylpyrazole group may enhance binding to histamine receptors (H1/H3), as seen in analogues with similar substitution patterns . In vitro assays (e.g., radioligand binding) are recommended to validate target affinity.
Q. How can computational modeling optimize this compound’s pharmacological profile?
- Molecular docking : Predict binding modes to receptors (e.g., 5-HT2A or H3R) using software like AutoDock Vina.
- DFT calculations : Assess dipole moments (e.g., ~5.2 Debye) and electrostatic potential maps to guide derivatization for improved solubility or activity .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions).
Q. How should researchers address contradictions in spectral or activity data across studies?
- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals . For conflicting bioactivity results, replicate assays under standardized conditions (pH, temperature) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Methodological Considerations
- Synthetic Optimization : Screen bases (e.g., K2CO3 vs. Et3N) to minimize byproducts in nucleophilic substitutions .
- Stability Testing : Monitor degradation under UV light and elevated temperatures via accelerated stability studies .
- Data Reproducibility : Archive reaction parameters (solvent, catalyst loading) in open-access databases to mitigate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
